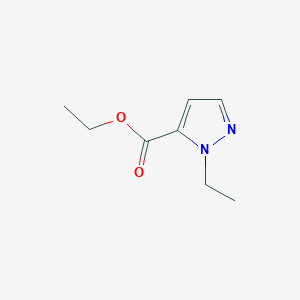

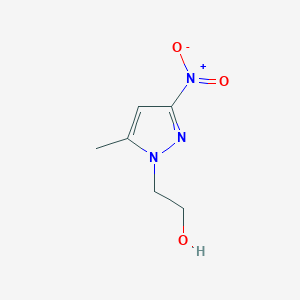

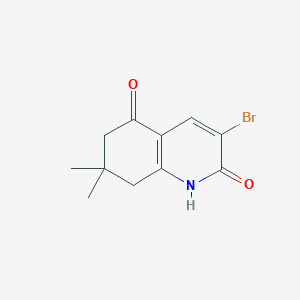

![molecular formula C7H5NO2S B3070996 4H-thieno[3,2-b]pyrrole-2-carboxylic acid CAS No. 1007386-84-6](/img/structure/B3070996.png)

4H-thieno[3,2-b]pyrrole-2-carboxylic acid

Descripción general

Descripción

4H-thieno[3,2-b]pyrrole-2-carboxylic acid is a chemical compound with the molecular weight of 167.19 . This compound has found diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. The carboxy group of the compound was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol . Hydrazides thus obtained were acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce building blocks containing a terminal functionality convenient for further modification .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[3,2-b]pyrrole skeleton . The selectivity of acylation of this compound under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .Chemical Reactions Analysis

In chemical reactions, this compound exhibits interesting properties. For instance, the oxidation of one of its hydrazide derivatives with lead tetraacetate afforded diazene . Moreover, the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate gave ethyl 5-[2-(4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)hydrazine-1-carbonyl]pyridine-2-carboxylate .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 167.19 .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Synthesis of Carboxamides and Imidazolyl Derivatives : A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized, using derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid in reactions with various compounds to yield respective amides (Torosyan et al., 2018).

- Novel Heterocyclic Libraries : Heterocyclic combinatorial libraries containing 4H-thieno[3,2-b]pyrrole were developed through parallel solution-phase synthesis. This included the transformation of initial alkyl 4H-thieno[3,2-b]-pyrrole-5-carboxylates through various chemical reactions (Ilyin et al., 2007).

Chemical Transformations

- Self-condensation Processes : N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols underwent self-condensation, producing bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes. This highlights its reactivity and potential for forming complex molecular structures (Torosyan et al., 2018).

- Regioselective Acylation : Research demonstrated the regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, revealing the influence of catalysts, acid chlorides, and solvents on the acylation process (Yarovenko et al., 2003).

Mecanismo De Acción

Target of Action

The primary targets of 4H-thieno[3,2-b]pyrrole-2-carboxylic acid are the RNA-dependent RNA polymerase of the Hepatitis C virus and the KDM1A and LSD1 demethylases . These targets play crucial roles in viral replication and gene transcription regulation, respectively .

Mode of Action

This compound acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of the Hepatitis C virus . It also inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation . This compound’s interaction with its targets leads to the inhibition of viral replication and changes in gene transcription.

Biochemical Pathways

The affected biochemical pathway is the methylation process of histones . Histones are methylated at lysine and arginine side chains by the action of methyltransferases . The balance of N-methylation extent in histones is one of the key factors in the regulation of gene transcription . By inhibiting KDM1A and LSD1 demethylases, this compound affects this balance, leading to changes in gene transcription .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of viral replication (in the case of Hepatitis C virus) and changes in gene transcription due to its effect on histone methylation . These effects could potentially lead to antiviral and anticancer therapeutic effects .

Direcciones Futuras

The future directions of research on 4H-thieno[3,2-b]pyrrole-2-carboxylic acid and its derivatives could involve the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties . These compounds could be used as starting materials for further enlargement and complication of their molecules with the goal of searching for biologically active compounds . Furthermore, given their potential antiviral activity and ability to inhibit lysine-specific demethylases, these compounds could be explored for their potential use in antiviral therapy and oncology .

Análisis Bioquímico

Biochemical Properties

4H-thieno[3,2-b]pyrrole-2-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit alphaviruses and exhibit a broad spectrum of antiviral activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

4H-thieno[3,2-b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-7(10)6-3-4-5(11-6)1-2-8-4/h1-3,8H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULABJQOVJBYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1SC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007386-84-6 | |

| Record name | 4H-thieno[3,2-b]pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

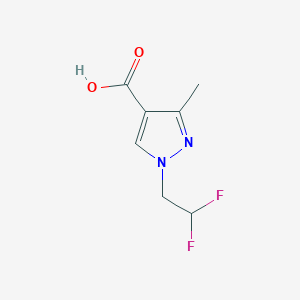

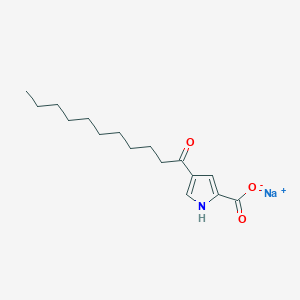

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)

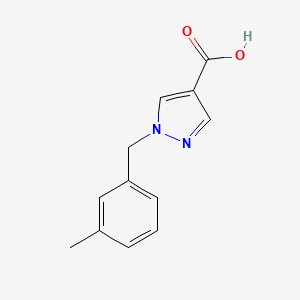

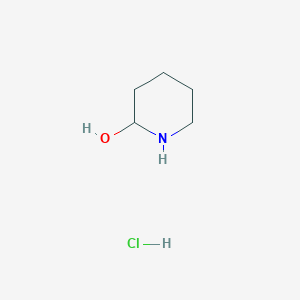

![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)

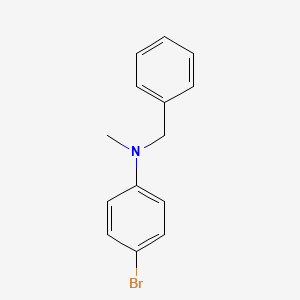

![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)

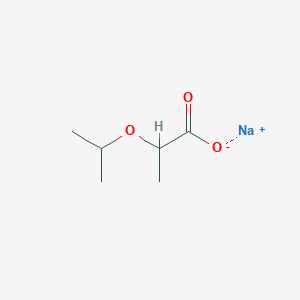

![Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate](/img/structure/B3070958.png)

![Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate](/img/structure/B3070988.png)